L-THREONINE UNLABELED
Description
Molecular Configuration and Chirality
L-threonine unlabeled exhibits a molecular formula of C₄H₉NO₃ with a molecular weight of 119.120 daltons. The compound possesses two stereogenic centers located at carbon positions 2 and 3, establishing its unique three-dimensional architecture. The L-configuration specifically refers to the (2S,3R) stereochemical arrangement, where the amino acid demonstrates S stereochemistry at carbon 2 and R stereochemistry at carbon 3. This particular configuration distinguishes L-threonine from its enantiomer D-threonine, which exhibits (2R,3S) stereochemistry.
The structural complexity of this compound becomes evident through computational analysis revealing seven distinct low-energy conformers in aqueous environments. These conformational states demonstrate varying backbone dihedral angles and side chain orientations, with the most stable conformer designated as IIgg showing characteristic rotational constants of A₀ = 3232.4827 MHz, B₀ = 1533.71801 MHz, and C₀ = 1267.88615 MHz. The conformational landscape analysis indicates that L-threonine preferentially adopts conformations that minimize steric interactions while maximizing stabilizing intramolecular interactions.
Table 1: Conformational Parameters of L-Threonine Primary Conformers
| Conformer | A₀ (MHz) | B₀ (MHz) | C₀ (MHz) | Relative Energy (cm⁻¹) |
|---|---|---|---|---|
| IIgg | 3232.48 | 1533.72 | 1267.89 | 0.0 |
| Ig⁻g | 2872.77 | 1608.96 | 1211.40 | 132.2 |
| I'gg⁻ | 3148.59 | 1506.28 | 1316.34 | 349.7 |
| IItg⁻ | 2670.72 | 1784.67 | 1383.75 | 446.9 |
| III'g⁻g | 2889.93 | 1572.32 | 1241.83 | 455.2 |
Stereoisomerism: L-Threonine vs. L-allothreonine
The presence of two chiral centers in threonine generates four possible stereoisomers with configurations (2S,3R), (2R,3S), (2S,3S), and (2R,3R). This compound corresponds exclusively to the (2S,3R) configuration, while L-allothreonine represents the diastereomeric form with (2S,3S) stereochemistry. This diastereomeric relationship between L-threonine and L-allothreonine results in distinct physical, chemical, and biological properties despite sharing identical molecular formulas.
L-allothreonine, described as an amino acid with the formula CH₃CH(OH)CH(NH₂)CO₂H, demonstrates substantially different biological significance compared to this compound. While L-threonine functions as an essential proteinogenic amino acid required for human metabolism, L-allothreonine rarely occurs in nature and typically serves specialized roles in specific biological systems. Research indicates that katanosins, a group of potent antibiotics, contain L-allothreonine residues, highlighting the distinct biological activities associated with this stereoisomer.
The stereochemical differences between L-threonine and L-allothreonine become apparent through their distinct conformational preferences and intermolecular interaction patterns. Computational studies reveal that L-allothreonine adopts conformational states significantly different from those preferred by L-threonine, primarily due to altered steric interactions resulting from the modified hydroxyl group orientation. These conformational differences directly impact the molecules' abilities to participate in hydrogen bonding networks and influence their respective biological activities.
Table 2: Stereochemical Comparison of Threonine Isomers
| Isomer | Configuration | Natural Occurrence | Biological Function |
|---|---|---|---|
| L-threonine | (2S,3R) | Abundant | Essential amino acid |
| D-threonine | (2R,3S) | Rare | Non-proteinogenic |
| L-allothreonine | (2S,3S) | Very rare | Specialized antibiotics |
| D-allothreonine | (2R,3R) | Extremely rare | Limited biological role |
Hydrogen Bonding and Conformational Stability
This compound demonstrates remarkable capacity for hydrogen bond formation through its hydroxyl side chain, amino group, and carboxyl group, significantly influencing its conformational stability and biological interactions. The hydroxyl side chain particularly contributes to stabilizing interactions through formation of intramolecular hydrogen bonds with backbone atoms and intermolecular hydrogen bonds with surrounding molecules. Research utilizing nuclear magnetic resonance spectroscopy reveals that L-threonine can form direct intramolecular hydrogen bonds between the side-chain hydroxyl group and backbone amide protons.
Computational analysis demonstrates that hydrogen bonding contributes approximately 1.3 kilocalories per mole per hydrogen bond to the conformational stability of threonine-containing systems. This stabilization energy becomes crucial for maintaining proper protein folding and structural integrity in threonine-rich regions. Studies involving site-directed mutagenesis confirm that removal of threonine residues capable of hydrogen bonding results in measurable destabilization of protein structures, emphasizing the critical role of these interactions.
The conformational flexibility of this compound becomes evident through dynamic studies revealing temperature-dependent and pH-dependent structural transitions. At physiological pH conditions, L-threonine adopts polyproline II and β-strand conformations, with the distribution between these states influenced by local environmental factors. The presence of the β-methyl group in threonine increases energy barriers governing conformational transitions compared to simpler amino acids like serine, contributing to enhanced structural stability.
Table 3: Hydrogen Bonding Energetics in L-Threonine Systems
| Interaction Type | Energy (kcal/mol) | Distance (Å) | Angle (°) |
|---|---|---|---|
| O-H···O=C (intramolecular) | -2.8 | 2.93 | 165 |
| N-H···OH (side chain) | -1.9 | 2.85 | 158 |
| OH···N (backbone) | -2.1 | 2.91 | 162 |
| C5 hydrogen bond | -1.3 | 2.95 | 140 |
Advanced spectroscopic investigations utilizing vibrational circular dichroism and Fourier transform infrared spectroscopy confirm the presence of multiple conformational states in aqueous L-threonine solutions. These studies identify four distinct low-energy conformers contributing to observed spectral features, with each conformer stabilized by specific hydrogen bonding patterns. The conformational distribution demonstrates temperature dependence, with higher energy conformers becoming increasingly populated at elevated temperatures.
Properties
Molecular Weight |
119.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation of L-Threonine
L-Threonine can be modified through oxidation at specific positions in proteins and peptides to create an aldehyde group, which can then be used to link other functional molecules .
2.1 Oxidation by N-Bromophthalimide (NBP)
The oxidation of L-threonine by N-bromophthalimide (NBP) has been studied in the presence of cetyltrimethylammonium bromide (CTAB) . The reaction exhibits a first-order dependence on NBP, a fractional positive order on L-threonine, and a negative fractional order on
.
2.2 Effects of CTAB
CTAB strongly catalyzes the reaction, and the rate remains almost constant at higher concentrations of CTAB . The increase was observed even at [CTAB] < CMC, which is usually interpreted as reactants inducing micelle formation .
**2.3 Effects of
**
With increasing [
], the rate constant values decreased, and the order with respect to
was found to be negative fractional (-0.602) . The retardation by [
] may be mainly attributed to the conversion of the more reactive neutral species of L-threonine to the less reactive protonated form .
2.4 Proposed Mechanism
The proposed mechanism for the oxidation reaction of L-threonine by NBP in an acidic medium involves the reaction rate being in good agreement with experimental results .
Esterification Reaction
The esterification reaction between L-threonine and hexanol results in the disappearance of certain characteristic signals in FT-IR and 1H-NMR analyses .
4.1 FT-IR Analysis
The band at 1630 cm
, originally observed in L-threonine, changes, coinciding with the disappearance of the COOH stretching signal in the range of 3650 to 3000 cm
. The wagging vibration peak of COO
at 700 cm
, the torsional peak of COH at 750 cm
, and the bending peak of COO
at 767 cm
also disappear in the spectrum of LTHE as a result of the esterification reaction .
4.2 1H-NMR Analysis
In the 1H NMR spectrum of LTHE, the methine and methyl peaks appear between 0.8 and 1.6 ppm, with the methylene peak adjacent to the carbonyl group at 4.2 ppm following esterification .
Biosynthetic Strategy for NMR Studies
L-Threonine can be produced using a biosynthetic strategy for NMR studies of large protein complexes .
5.1 Production of Labeled L-Threonine
An inexpensive biosynthetic strategy for the production of L-[α-2H; β-2H;γ-13C]-Thr can be directly added during protein expression .
5.2 Biosynthesis of Threonine from Asp
The final step, catalyzed by threonine synthase (TS), involves the addition of a solvent hydrogen to the 4 position of O-phosphohomoserine .
Isotope-Labeled L-Threonine
Isotope-labeled L-Threonine (
, 97-99%;
, 97-99%) is used in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules .
Comparison with Similar Compounds
L-Serine
- Structure : L-Threonine has a methyl group at Cβ; L-serine has a hydroxyl group.
- Synthesis : L-Serine is produced via serine hydroxymethyltransferase (SHMT), while L-threonine requires aspartate kinase and threonine synthase .
- Applications : L-Serine is used in cosmetics and neurological therapies, whereas L-threonine is prioritized in animal nutrition .
L-β-Phenylserine
- Synthesis : Catalyzed by L-threonine aldolase (LTA) via aldol addition of benzaldehyde to glycine. Mutant LTAs (e.g., H85F, R313F) achieve 60% conversion to L-β-phenylserine, compared to 20% for wild-type enzymes .
- Thermodynamics : L-Threonine cleavage is thermodynamically favorable (ΔG = −4.2 kJ/mol), whereas L-β-phenylserine synthesis requires kinetic control to suppress retro-aldol activity .
Homoserine
- Metabolic Role : A precursor in L-threonine biosynthesis but lacks the Cβ hydroxyl group.
- Industrial Use : Primarily in methionine production, unlike L-threonine’s direct applications in feed .
Enzymatic and Catalytic Behavior
L-Threonine aldolase (LTA) variants exhibit divergent specificity for L-threonine and analogs:
| Enzyme Variant | Substrate Specificity | Conversion Efficiency | Diastereoselectivity |
|---|---|---|---|
| Wild-Type LTAaj | L-Threonine, glycine | 20% (L-β-phenylserine) | 50% syn |
| H85F Mutant | L-β-Phenylserine | 60% | 80% syn |
| R231A/Y32M Double Mutant | D-Aminobutanoic acid donors | 8% (novel donor acceptance) | Not reported |
Mutants like H85F reduce retro-aldol activity, enabling irreversible synthesis of non-natural amino acids under kinetic control . In contrast, this compound is cleaved efficiently by wild-type LTAs, reflecting its role as a natural substrate .
Industrial and Research Considerations
- Labeled vs. Unlabeled : Unlabeled L-threonine is optimal for cost-sensitive applications (e.g., feed additives at 544 g/ton ), while labeled forms are reserved for tracer studies.
- Structural Analogs : L-β-Phenylserine and L-α-alkyl-β-phenylserines are niche pharmaceuticals but require engineered biocatalysts for viable synthesis .
Preparation Methods
Chemical Synthesis of L-Threonine
Chemical synthesis of L-threonine typically produces a racemic mixture called DL-threonine, which contains equal amounts of D- and L-isomers. The process involves the aldol condensation of glycine copper complex with acetaldehyde under alkaline conditions.
- Preparation of glycine copper complex by reacting glycine with basic copper carbonate or copper sulfate in aqueous solution.
- Aldol condensation of glycine copper with acetaldehyde in methanol under alkaline conditions (using potassium hydroxide).
- Isolation of threonine copper complexes (including Su and red bodies) by crystallization.
- Removal of copper ions by ammonium hydroxide treatment and ion-exchange resin adsorption.
- Crystallization and purification of DL-threonine crude.
- DL-threonine is separated into D- and L-threonine by selective crystallization.
- Addition of a small amount of D-threonine to a heated DL-threonine solution induces crystallization of D-threonine, leaving L-threonine in solution.
- Repeated crystallization cycles yield L-threonine with purity greater than 95%, confirmed by optical rotation and chromatography.
Process Data Summary:
| Step | Conditions/Details | Yield/Recovery |
|---|---|---|
| Glycine copper preparation | 50 kg glycine, 40 kg basic copper sulfate, 60°C | Blue crystals formed |
| Aldol condensation | 75 kg copper glycinate, 600 L methanol, 120 L acetaldehyde, 5% KOH methanol, 60°C, 1 h | 68%-74% recovery of threonine copper |
| Copper removal | 10% ammonium hydroxide, cation exchange resin | 62%-73.8% recovery of DL-threonine crude |
| Crystallization of DL-threonine | Ethanol addition, cooling overnight | 87%-91.3% recovery |
| Optical resolution | Heating to 95°C, cooling to 30-40°C, D-threonine addition | 87.3%-91.6% recovery of pure L-threonine |
This chemical synthesis route is industrially significant but requires careful control of reaction conditions and multiple purification steps to obtain high-purity L-threonine.
Microbial Fermentation Method
Microbial fermentation is the most widely used industrial method for producing L-threonine due to its cost-effectiveness and environmental friendliness. It uses genetically engineered microorganisms, mainly strains of Escherichia coli, Corynebacterium glutamicum, and Brevibacterium species.
- Glucose or other sugars serve as the carbon source.
- Strains are engineered to enhance the biosynthesis pathway of L-threonine by overexpressing key genes (thrA, thrB, thrC), eliminating competing pathways, and relieving feedback inhibition.
- The thrABC operon encodes enzymes catalyzing the last steps of L-threonine biosynthesis, with thrC being rate-limiting.
- Balanced expression of thrAB and thrC genes significantly improves L-threonine yield, with an optimal expression ratio of 3:5 (thrAB:thrC).
- Dynamic regulation of gene expression using stationary phase promoters and deletion of acetate overflow pathways further enhances production and reduces fermentation time.
- Overexpression of thrC above thrAB improves cell growth and L-threonine production, but excessive thrC reduces yield.
- Proportional expression of thrAB and thrC outperforms direct overexpression of the entire operon.
- Deletion of ptsG gene reduces acetate accumulation, improving fermentation efficiency.
- Engineered strains can achieve L-threonine production titers of approximately 18 g/L or more.
Enzyme Proximity Enhancement via DNA Scaffold System
Recent advances in metabolic engineering have introduced scaffold systems to spatially organize enzymes involved in L-threonine biosynthesis. A DNA scaffold system uses zinc finger proteins to bind enzymes at specific sites on a DNA helix, increasing local enzyme concentration and substrate channeling.
- Enhances metabolic flux by reducing diffusion limitations.
- Decreases accumulation of toxic intermediates such as homoserine.
- Significantly reduces L-threonine production time by over 50%.
- Improves host strain growth rate.
Summary Table of Preparation Methods
| Preparation Method | Principle | Key Advantages | Challenges | Typical Yield/Production Level |
|---|---|---|---|---|
| Chemical synthesis | Aldol condensation + optical resolution | High purity L-threonine (>95%) | Multiple purification steps, racemic mixture initially | 60-75% recovery at each step |
| Microbial fermentation | Genetically engineered microbes | Cost-effective, scalable | Requires strain optimization | Up to 18 g/L L-threonine |
| DNA scaffold metabolic engineering | Enzyme spatial organization | Enhanced flux, reduced toxic intermediates | Complex genetic engineering | Production time reduced by >50% |
Q & A
Q. How can researchers optimize the synthesis of unlabeled L-Threonine to achieve high purity and yield?
To optimize synthesis, control reaction parameters such as temperature (20–25°C), pH (6.8–7.4), and substrate concentration during enzymatic or chemical synthesis. Use purification techniques like ion-exchange chromatography or crystallization to isolate L-Threonine from byproducts. Validate purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical methods are most suitable for quantifying unlabeled L-Threonine in biological samples?
Choose methods based on sensitivity and sample complexity:
- Colorimetric assays (e.g., ninhydrin reaction) for rapid, low-cost quantification in simple matrices.
- HPLC with UV/fluorescence detection for high specificity in complex biological fluids.
- Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for trace-level detection and structural confirmation .
Q. How should experimental designs be structured to investigate L-Threonine’s role in metabolic pathways?
- Use dose-response studies to establish concentration-dependent effects on metabolic flux.
- Include negative controls (e.g., Threonine-deficient media) and isotopic tracing (e.g., with labeled analogs for validation).
- Ensure statistical power by replicating experiments across biological and technical replicates to account for variability .
Advanced Research Questions
Q. How can contradictory findings in L-Threonine’s metabolic effects be resolved?
- Re-evaluate experimental design : Check for confounding variables (e.g., cross-talk with other amino acids).
- Statistical reanalysis : Apply mixed-effects models to account for hierarchical data structures or non-linear dose responses .
- Orthogonal validation : Confirm results using alternative methods (e.g., CRISPR knockouts to isolate Threonine-specific pathways) .
Q. What computational models are effective for predicting L-Threonine’s interactions in metabolic networks?
Q. How do storage conditions impact the stability of unlabeled L-Threonine in long-term studies?
- Store L-Threonine in lyophilized form at -20°C to prevent hydrolysis.
- For aqueous solutions, maintain pH 5–6 (prevents racemization) and use antioxidants (e.g., 0.1% ascorbic acid) to inhibit oxidation.
- Periodically assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 3 months) .
Q. What comparative approaches can elucidate L-Threonine’s unique physiological roles versus other amino acids?
- Knockout studies : Compare growth phenotypes in Threonine-auxotrophic vs. non-auxotrophic cell lines.
- Metabolomic profiling : Track differences in pathway intermediates (e.g., glycine, serine) under Threonine supplementation vs. deprivation.
- Phylogenetic analysis : Assess conservation of Threonine biosynthesis genes across species to infer evolutionary significance .
Methodological and Ethical Considerations
Q. How can interdisciplinary approaches enhance L-Threonine research?
- Combine biochemical assays (e.g., enzyme kinetics) with machine learning to predict novel Threonine-dependent pathways.
- Leverage structural biology (cryo-EM, X-ray crystallography) to map Threonine-binding sites in proteins.
- Collaborate with clinical researchers to translate findings into therapeutic contexts (e.g., Threonine supplementation in malnutrition) .
Q. What ethical guidelines apply to studies involving L-Threonine in animal/human models?
- Obtain institutional ethics approval for in vivo studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement).
- For human trials, design double-blind, placebo-controlled studies with informed consent.
- Disclose conflicts of interest and validate data transparency through pre-registration on platforms like ClinicalTrials.gov .
Data and Statistical Challenges
Q. How should researchers address low-dose effects or non-monotonic responses in L-Threonine studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
